L-Serine benzyl ester benzenesulfonate (salt)
Description
L-Serine benzyl ester benzenesulfonate (salt) is a compound that combines the properties of benzenesulfonic acid and benzyl (2S)-2-amino-3-hydroxypropanoate Benzenesulfonic acid is an aromatic sulfonic acid, while benzyl (2S)-2-amino-3-hydroxypropanoate is an amino acid derivative
Properties
IUPAC Name |
benzenesulfonic acid;benzyl (2S)-2-amino-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.C6H6O3S/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;7-10(8,9)6-4-2-1-3-5-6/h1-5,9,12H,6-7,11H2;1-5H,(H,7,8,9)/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKFQGHWMCPNTI-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CO)N.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CO)N.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10526105 | |
| Record name | Benzenesulfonic acid--benzyl L-serinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10526105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3695-68-9 | |
| Record name | Benzenesulfonic acid--benzyl L-serinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10526105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of L-serine benzyl ester benzenesulfonate typically follows a two-stage process:
Stage 1: Esterification of L-serine with benzyl alcohol
This step converts the carboxylic acid group of L-serine into the benzyl ester. The reaction is often catalyzed by acid and carried out under reflux conditions with water removal to drive the equilibrium toward ester formation.Stage 2: Formation of the benzenesulfonate salt
The benzyl ester intermediate is reacted with benzenesulfonic acid (often p-toluenesulfonic acid monohydrate) to form the corresponding sulfonate salt, which precipitates or crystallizes upon cooling.
Detailed Preparation Procedure
Esterification Step
-
- L-serine (free amino acid)
- Benzyl alcohol (esterifying agent)
- Acid catalyst (e.g., p-toluenesulfonic acid)
- Solvent: often toluene or benzene to facilitate azeotropic removal of water
Method:
The reaction mixture of L-serine, benzyl alcohol, and p-toluenesulfonic acid in toluene is heated under reflux. Water formed during esterification is continuously removed by azeotropic distillation using a Dean-Stark apparatus to shift the equilibrium toward ester formation. The reaction is maintained until no further water is collected, indicating completion.Reaction time:
Typically 1.5 to 2.5 hours after initial water removal to ensure full conversion.Temperature:
Reflux temperature of toluene (~110 °C).Notes:
Pre-removal of water from p-toluenesulfonic acid monohydrate before the addition of L-serine and benzyl alcohol improves reaction rate and product purity by preventing dilution and slowing of the reaction.
Salt Formation and Isolation
After completion of esterification, the reaction mixture is cooled to 0 °C to induce crystallization of the L-serine benzyl ester benzenesulfonate salt.
The solid is filtered, washed (commonly with diethyl ether), and dried under vacuum to yield the pure salt as white flaky crystals.
Yield:
Reported yields range around 70-85% depending on purification steps and recrystallization.
Representative Experimental Data
Analytical and Purification Notes
Water Removal:
The azeotropic removal of water is critical. Initial removal of water from the hydrated p-toluenesulfonic acid enhances reaction efficiency.Purification:
Recrystallization from methanol-diethyl ether mixtures improves purity and crystallinity.Safety and Environmental Considerations:
Use of benzene as solvent is discouraged due to toxicity; toluene is preferred. Diethyl ether is flammable and requires careful handling.
Comparative Insights from Related Compounds
The preparation method of glycine benzyl ester p-toluenesulfonate salt, a closely related amino acid ester salt, follows a similar protocol involving reflux with p-toluenesulfonic acid and benzyl alcohol in toluene, with water removal and crystallization steps. This method has been adapted successfully for L-serine benzyl ester benzenesulfonate.
Esterification of L-serine derivatives with benzyl alcohol is also reported using acid catalysis and protective group strategies to improve selectivity and yield.
Summary Table of Preparation Method
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Water removal from p-toluenesulfonic acid | Heat p-toluenesulfonic acid monohydrate in toluene under reflux, remove water azeotropically | Dry acid solution ready for reaction |
| Esterification | Add L-serine and benzyl alcohol to dry acid solution, reflux 1.5–2.5 h, remove water azeotropically | Formation of L-serine benzyl ester |
| Salt formation | Cool reaction mixture to 0 °C, crystallize salt | Precipitation of L-serine benzyl ester benzenesulfonate salt |
| Isolation | Filter, wash with diethyl ether, dry under vacuum | Pure crystalline salt product |
Chemical Reactions Analysis
Types of Reactions
L-Serine benzyl ester benzenesulfonate (salt) can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert sulfonic acid groups to sulfonate salts.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) for bromination or nitric acid (HNO₃) for nitration are commonly employed.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Sulfonate salts.
Substitution: Various substituted benzenes depending on the reagents used.
Scientific Research Applications
L-Serine benzyl ester benzenesulfonate (salt) is a chemical compound derived from L-serine, an amino acid involved in metabolic processes. It comprises L-serine, a benzyl ester, and benzenesulfonate, forming a salt. The molecular formula is C16H19NO6S, with a molecular weight of approximately 353.39 g/mol .
Scientific Research Applications
L-Serine benzyl ester benzenesulfonate (salt) is used across various scientific fields, particularly for its interactions with biological systems. Research areas and applications include:
- Asymmetric Catalysis The combination of L-Serine with benzyl ester benzenesulfonate could be used in asymmetric catalysis.
- Neuroprotective Effects L-serine may have neuroprotective effects and a potential role in treating neurodegenerative diseases.
- Calcium Homeostasis L-Serine benzyl ester benzenesulfonate can modulate calcium homeostasis in skeletal muscle, suggesting potential therapeutic applications. Studies indicate that it may interact with calcium channels and pumps, influencing muscle contraction and neurotransmitter release.
- Protein Synthesis Its role in modulating protein synthesis pathways makes it a subject of interest in studies related to cell signaling and metabolism.
- Polylactide Copolymers A polylactide copolymer with pendant benzyloxy groups has been synthesized by the copolymerization of a benzyl-ether substituted monomer with lactide .
- Metal-Binding Amino Acids L-Serine benzyl ester benzenesulfonate can be used in the synthesis of metal-binding amino acids .
- Synthesis of Diazo Esters L-alanine benzyl ester hydrochloride salt, L-alanine methyl ester hydrochloride salt, L-alanine ethyl ester hydrochloride salt, L-alanine benzyl ester p-toluenesulfonate salt, L-alanine terf-butyl ester hydrochloride salt, D-alanine methyl ester hydrochloride salt, L-alanine ethyl ester hydrochloride salt, D-alanine terf-butyl ester hydrochloride salt and D-alanine benzyl ester p-toluenesulfonate salt, can be used in the production of diazo ester derivatives in a single phase system in a continuous flow reactor .
Tables of Comparable Compounds
L-Serine benzyl ester benzenesulfonate shares structural similarities with other compounds involving amino acids and esters.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| L-Serine methyl ester | Ester of L-serine | Methyl group instead of benzyl |
| L-Alanine benzyl ester | Ester of L-alanine | Different amino acid, similar structure |
| Glycine benzyl ester | Ester of glycine | Simplest amino acid; similar contexts |
| L-Glutamic acid benzyl ester | Ester of L-glutamic acid | Known for its role as a neurotransmitter |
L-Serine benzyl ester benzenesulfonate is unique due to its specific sulfonate attachment, which enhances its solubility and reactivity compared to other similar esters.
Reactions
L-Serine benzyl ester benzenesulfonate (salt) is useful in reactions such as:
- O-Benzoyl-L-serine, derived from L-Serine, is a substrate for beta-elimination or beta-substitution reactions catalyzed by tryptophanase and tyrosine phenol-lyase .
- Solution phase peptide synthesis .
Case Studies
Mechanism of Action
The mechanism of action of benzenesulfonic acid;benzyl (2S)-2-amino-3-hydroxypropanoate involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the amino acid moiety can engage in specific binding with biological molecules . These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar chemical properties.
Benzyl (2S)-2-amino-3-hydroxypropanoate: An amino acid derivative with distinct biological activity.
Sulfonate esters: Compounds with similar esterification reactions and applications.
Uniqueness
L-Serine benzyl ester benzenesulfonate (salt) is unique due to its combination of aromatic sulfonic acid and amino acid functionalities. This dual nature allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Biological Activity
L-Serine benzyl ester benzenesulfonate (salt) is a compound of interest in biochemical and pharmaceutical research due to its potential biological activities. This article provides an overview of its synthesis, properties, and biological activities, supported by data tables and relevant case studies.
L-Serine benzyl ester benzenesulfonate is a derivative of L-serine, an amino acid crucial for protein synthesis and neurotransmitter function. The compound has the following chemical structure:
- Molecular Formula : C₁₃H₁₅NO₃S
- Molecular Weight : 295.39 g/mol
- CAS Number : 3695-68-9
This compound is characterized by its ability to form stable esters, which are important in various biochemical applications.
Synthesis
The synthesis of L-serine benzyl ester involves the reaction of L-serine with benzyl alcohol in the presence of a suitable catalyst, followed by the formation of the benzenesulfonate salt. The reaction can be summarized as follows:
This method ensures high yields and purity, making it suitable for further biological testing.
1. Neuroprotective Effects
Research indicates that L-serine and its derivatives, including L-serine benzyl ester benzenesulfonate, exhibit neuroprotective properties. A study demonstrated that these compounds can enhance cell survival in neuronal cultures exposed to neurotoxic agents. The mechanism is believed to involve modulation of glutamate receptors, which are critical for neuronal signaling.
2. Antioxidant Properties
L-serine derivatives have been shown to possess antioxidant properties. In vitro assays revealed that L-serine benzyl ester can scavenge free radicals and reduce oxidative stress in cellular models. This activity is significant for potential therapeutic applications in neurodegenerative diseases.
3. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In animal models, L-serine benzyl ester benzenesulfonate demonstrated a reduction in pro-inflammatory cytokines, suggesting its potential role in treating inflammatory conditions.
Case Study 1: Neuroprotective Mechanisms
A study published in Biochimica et Biophysica Acta explored the neuroprotective effects of L-serine benzyl ester on neuronal cells subjected to oxidative stress. The results showed a significant increase in cell viability and a decrease in apoptosis markers compared to untreated controls. The authors concluded that the compound could be beneficial in developing treatments for conditions like Alzheimer's disease .
Case Study 2: Antioxidant Activity Assessment
In another study focusing on antioxidant properties, researchers evaluated the efficacy of L-serine benzyl ester using DPPH and ABTS assays. The results indicated that this compound effectively reduced oxidative stress markers in vitro, supporting its application as an antioxidant agent .
Table 1: Biological Activities of L-Serine Benzyl Ester Benzenesulfonate
Q & A
Basic Research Questions
Q. What established synthetic routes are available for L-serine benzyl ester benzenesulfonate, and what parameters critically influence reaction yield?
- Answer : The compound is synthesized via glycosylation reactions, such as the Koenigs-Knorr method, using silver triflate as a promoter. Key parameters include:
- Protecting groups : Benzyl esters protect carboxyl groups, while Fmoc shields amino groups during synthesis .
- Reagent reactivity : Silver triflate enhances glycosyl bromide activation, improving coupling efficiency with serine derivatives .
- Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions.
Q. How should researchers handle and store L-serine benzyl ester benzenesulfonate to maintain stability?
- Answer : The compound is heat- and air-sensitive. Recommended practices include:
- Storage : 2–8°C in airtight, light-resistant containers .
- Handling : Use inert atmospheres (e.g., nitrogen/argon) during weighing and reaction setup to prevent oxidation.
Q. What analytical techniques confirm the identity and purity of L-serine benzyl ester benzenesulfonate?
- Answer :
- Chromatography : HPLC (≥95% purity) and TLC monitor reaction progress .
- Spectroscopy : and confirm structural integrity; MS (ESI or MALDI-TOF) verifies molecular weight .
- Elemental analysis : Quantifies carbon, hydrogen, and nitrogen to validate stoichiometry.
Advanced Research Questions
Q. How can batch-to-batch variability in salt content be minimized for sensitive bioassays?
- Answer : Variability arises from differences in counterion ratios (e.g., benzenesulfonate vs. residual HCl). Mitigation strategies include:
- Quality control (QC) : Request peptide content analysis and salt quantification (e.g., ion chromatography) for critical batches .
- Purification : Dialysis or size-exclusion chromatography removes excess salts .
- Documentation : Track synthesis conditions (e.g., pH, stoichiometry) to identify variability sources .
Q. What strategies improve coupling efficiency in solid-phase peptide synthesis (SPPS) using this compound?
- Answer :
- Activation reagents : Use HOBt/DIC or PyBOP to enhance amino acid reactivity .
- Deprotection optimization : Employ 20% piperidine in DMF for Fmoc removal without ester cleavage .
- Solubility management : Pre-dissolve the compound in minimal DMSO/DMF to avoid aggregation.
Q. How can discrepancies in reported physicochemical properties (e.g., solubility, melting point) be resolved?
- Answer :
- Data triangulation : Cross-reference peer-reviewed journals, patents, and databases like Reaxys or SciFinder for aggregated data .
- Experimental replication : Reproduce key measurements (e.g., DSC for melting point) under standardized conditions .
- Impurity analysis : Use HPLC-MS to identify contaminants affecting reported properties .
Q. Does the sulfonate counterion type (e.g., benzenesulfonate vs. p-toluenesulfonate) alter reactivity in peptide synthesis?
- Answer : Yes. The counterion impacts:
- Solubility : p-Toluenesulfonate salts may exhibit better solubility in organic solvents than benzenesulfonates .
- Stability : Bulky counterions (e.g., tosylates) can sterically hinder undesired side reactions .
- By-product formation : Benzenesulfonic acid is less volatile, requiring careful removal during final purification .
Methodological Best Practices
- Reproducibility : Document synthesis protocols, including catalyst amounts, temperature, and solvent ratios, as per journal guidelines .
- Data presentation : Use tables to compare reaction conditions (e.g., Table 1) and figures for spectroscopic validation.
Table 1 : Example Reaction Conditions for L-Serine Benzyl Ester Benzenesulfonate Synthesis
| Parameter | Condition | Reference |
|---|---|---|
| Promoter | Silver triflate (1.2 equiv) | |
| Solvent | Anhydrous DMF | |
| Temperature | 0–25°C | |
| Protecting group | Fmoc for amino, benzyl for carboxyl | |
| Purification | Column chromatography (SiO₂) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
